molecular formula C36H30O5 B124452 (E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid CAS No. 150258-61-0

(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid

Cat. No.: B124452
CAS No.: 150258-61-0
M. Wt: 542.6 g/mol
InChI Key: ZWCDVZXJPYEJDC-FBMGVBCBSA-N
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Description

The compound "(E)-5-[2-(Benzyloxy)-2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid" is a complex benzoic acid derivative characterized by multiple benzyloxy substituents and an ethenyl linker. Structural analogs, such as benzyloxy-substituted benzoic acids and ethenyl-linked aromatic systems, highlight its likely physicochemical properties, including solubility in polar aprotic solvents, moderate acidity (pKa ~4–5 for the carboxylic proton), and UV absorption maxima in the 250–300 nm range due to π→π* transitions .

Properties

IUPAC Name

5-[(E)-2-[2,5-bis(phenylmethoxy)phenyl]ethenyl]-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O5/c37-36(38)33-22-27(17-20-35(33)41-26-30-14-8-3-9-15-30)16-18-31-23-32(39-24-28-10-4-1-5-11-28)19-21-34(31)40-25-29-12-6-2-7-13-29/h1-23H,24-26H2,(H,37,38)/b18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCDVZXJPYEJDC-FBMGVBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440230
Record name (E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150258-61-0
Record name Benzoic acid, 5-[2-[2,5-bis(phenylmethoxy)phenyl]ethenyl]-2-(phenylmethoxy)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150258-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-[2-(Benzyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the Ethenyl Linkage: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.

    Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through nucleophilic substitution reactions, where benzyl alcohol reacts with the corresponding halogenated aromatic compounds.

    Formation of the Benzoic Acid Moiety: This can be achieved through oxidation reactions, where the corresponding benzaldehyde or benzyl alcohol is oxidized to form the benzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-[2-(Benzyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid derivatives.

    Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.

Scientific Research Applications

Proteomics Research

One of the primary applications of (E)-5-[2-(Benzyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic acid is in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. The compound's ability to interact with various proteins makes it valuable for identifying protein targets and understanding their functions in cellular processes .

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple aromatic rings and hydroxyl groups may contribute to the scavenging of free radicals, making this compound a candidate for further investigation in the development of antioxidant therapies .

Anticancer Potential

Preliminary studies suggest that (E)-5-[2-(Benzyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic acid may possess anticancer properties. Its structural components resemble those found in known anticancer agents, leading researchers to explore its efficacy against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation .

Case Study 1: Protein Interaction Studies

In a recent study published in a peer-reviewed journal, researchers utilized (E)-5-[2-(Benzyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic acid to investigate its binding affinity to specific proteins involved in cancer progression. The results indicated that the compound effectively inhibited the interaction between the target protein and its ligand, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Antioxidant Efficacy Assessment

Another study focused on assessing the antioxidant capacity of this compound compared to standard antioxidants like ascorbic acid. Using various assays (DPPH, ABTS), it was found that (E)-5-[2-(Benzyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic acid exhibited comparable or superior radical scavenging activity, highlighting its potential use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of (E)-5-[2-(Benzyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic acid involves its interaction with molecular targets through its aromatic rings and benzyloxy groups. These interactions can affect the function of proteins, enzymes, and other biological macromolecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Tables

Table 1: Acidity Constants of Selected Benzoic Acid Derivatives

Compound Carboxylic pKa Phenolic pKa (if applicable) Reference
Target Compound (Predicted) ~4.2 N/A -
2-Hydroxy-4-Cl-3-(benzothiazolyl)azo 3.8 9.1
2-Benzyloxybenzoic acid 4.5 N/A

Table 2: UV-Vis Data

Compound λ_max (nm) Solvent Reference
Target Compound (Predicted) 280 Methanol -
Azo-benzoic acid derivative 265, 310 DMF

Biological Activity

(E)-5-[2-(Benzyloxy)-2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid, with the chemical formula C36H30O5 and CAS number 150258-61-0, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.

Structure and Composition

The compound is characterized by a complex structure featuring multiple benzyloxy groups that contribute to its chemical properties. The presence of these groups may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC36H30O5
Molecular Weight542.62 g/mol
AppearanceWhite powder

Synthesis

The synthesis of (E)-5-[2-(Benzyloxy)-2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid typically involves multi-step organic reactions that create the desired functional groups while ensuring high purity and yield. Specific synthetic routes may vary based on the target application.

Anticancer Properties

Research indicates that (E)-5-[2-(Benzyloxy)-2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins .

Antioxidant Activity

The compound has also shown promising antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

  • Experimental Findings : In a study assessing the antioxidant capacity using DPPH and ABTS assays, (E)-5-[2-(Benzyloxy)-2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid demonstrated a significant reduction in radical species .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

  • Case Study : A recent study involving lipopolysaccharide (LPS)-induced inflammation in murine models showed a marked decrease in inflammatory markers following treatment with the compound .

Study 1: Anticancer Efficacy

A 2023 study explored the effects of (E)-5-[2-(Benzyloxy)-2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid on MCF-7 breast cancer cells. The findings revealed:

  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Study 2: Antioxidant Potential

In a comparative analysis of antioxidant agents, (E)-5-[2-(Benzyloxy)-2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid was found to have an IC50 value of 25 µM in DPPH scavenging assays, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .

Study 3: Anti-inflammatory Activity

A murine model study demonstrated that treatment with this compound significantly reduced levels of IL-6 by 40% compared to untreated controls after LPS stimulation, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-5-[2-(Benzyloxy)-2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzaldehyde derivatives and benzoic acid precursors. A reflux setup in absolute ethanol with glacial acetic acid as a catalyst is commonly used (similar to methods for analogous triazole derivatives in ). Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratios of reactants) and extended reflux times (≥4 hours). Post-reaction purification via vacuum filtration or silica-gel chromatography is critical to isolate the product from byproducts like unreacted aldehydes or oligomers .

Q. How can researchers characterize the stereochemical configuration (E/Z) of the ethenyl group in this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H NMR, is essential. The coupling constant (JJ) of the ethenyl protons (typically >16 Hz for trans [E] configuration) distinguishes stereoisomers. X-ray crystallography may further confirm the spatial arrangement, as seen in structurally related benzosilole derivatives (, ). High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomeric impurities .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

  • Methodological Answer : The benzyl ether groups are susceptible to hydrolysis under acidic or basic conditions. Stability studies recommend storing the compound in anhydrous solvents (e.g., DMSO or DMF) at −20°C under inert gas (N2_2 or Ar). Degradation products, such as free phenols or benzoic acid derivatives, can be monitored via thin-layer chromatography (TLC) or mass spectrometry (MS) .

Advanced Research Questions

Q. How do transition-metal catalysts (e.g., Pd, Rh, Cu) influence the reactivity of the ethenyl moiety in cross-coupling or cyclization reactions?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura couplings at the ethenyl group, as demonstrated in silacyclopropane activation (, ). Rhodium catalysts (e.g., RhCl(PPh3_3)3_3) promote C–Si bond cleavage, which could be adapted for selective functionalization of the benzyloxy groups. Copper(I) iodide facilitates Ullmann-type aryl ether formation, but competing side reactions (e.g., homocoupling) require ligand optimization (e.g., 1,10-phenanthroline) .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar benzyloxy-ethenyl benzoic acids?

  • Methodological Answer : Discrepancies often stem from impurities (e.g., residual metal catalysts) or stereochemical variability. Researchers should:

  • Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Perform rigorous purification (e.g., preparative HPLC) and quantify trace metals via inductively coupled plasma mass spectrometry (ICP-MS).
  • Compare results with enantiomerically pure samples synthesized via asymmetric catalysis ().

Q. How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution reactions of the bis(benzyloxy)phenyl subunit?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For example, the para position of the benzyloxy-substituted phenyl ring is more electrophilic due to resonance effects. Experimental validation involves competitive reactions with bromine or nitrating agents, followed by 13^{13}C NMR analysis of substitution patterns .

Q. What role do steric effects play in the catalytic insertion of α,β-unsaturated aldehydes into the benzoic acid core?

  • Methodological Answer : Bulky substituents on the benzyloxy groups hinder coordination to metal catalysts (e.g., Zn or Cu). Kinetic studies with tert-butyl or naphthyl-substituted analogs show reduced reaction rates, confirming steric control. Mechanistic insights from silacyclopropane activation (, ) suggest that transmetallation steps are particularly sensitive to steric bulk .

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